Synthesis Yield Advantage of 8-Methoxy-1,2,3,4-tetrahydroquinoline via Catalytic Hydrogenation
The synthesis of 8-Methoxy-1,2,3,4-tetrahydroquinoline from 8-methoxyquinoline via catalytic hydrogenation proceeds with an isolated yield of approximately 83% [1]. In comparison, the synthesis of the 5-methoxy isomer (UCM1014) requires a multi-step sequence with overall yields typically below 20% [2]. This substantial difference in synthetic efficiency directly impacts procurement cost and scalability.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 83% |
| Comparator Or Baseline | 5-methoxy isomer (UCM1014) synthetic sequence: <20% overall yield |
| Quantified Difference | >4-fold higher yield |
| Conditions | Catalytic hydrogenation of 8-methoxyquinoline vs. multi-step synthesis of 5-methoxy analog |
Why This Matters
Higher synthetic yield translates directly to lower cost per gram and greater availability for large-scale applications.
- [1] Chem960 Synthesis Route for 8-Methoxy-1,2,3,4-tetrahydroquinoline. View Source
- [2] Spadoni, G. et al. Highly Potent and Selective MT2 Melatonin Receptor Full Agonists from Conformational Analysis of 1-Benzyl-2-acylaminomethyl-tetrahydroquinolines. J. Med. Chem. 2015, 58(18), 7512-7525. View Source
